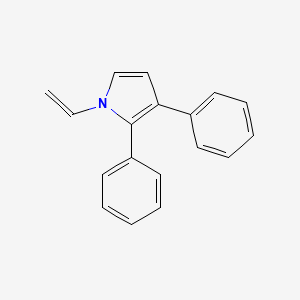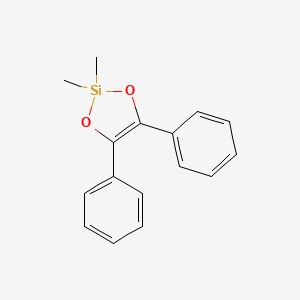
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is a unique organosilicon compound characterized by its distinctive dioxasilole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole typically involves the reaction of diphenylsilane with acetone in the presence of a catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired dioxasilole compound through a cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dioxasilole to its corresponding silane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole involves its interaction with various molecular targets. The compound’s silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating its incorporation into diverse chemical structures. The dioxasilole ring imparts stability and rigidity to the compound, enhancing its performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar in structure but lacks the silicon atom.
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains a similar phenyl group arrangement but differs in its core structure.
Uniqueness
2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxasilole is unique due to the presence of the silicon atom within the dioxasilole ring. This silicon atom imparts distinct chemical and physical properties, making the compound valuable in applications where stability and rigidity are crucial.
Propriétés
Numéro CAS |
55629-19-1 |
|---|---|
Formule moléculaire |
C16H16O2Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
2,2-dimethyl-4,5-diphenyl-1,3,2-dioxasilole |
InChI |
InChI=1S/C16H16O2Si/c1-19(2)17-15(13-9-5-3-6-10-13)16(18-19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
NSSPFVFOZICQKE-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
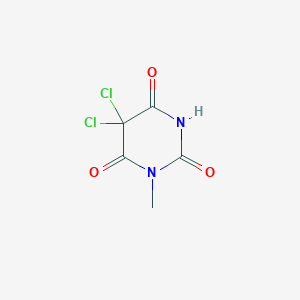
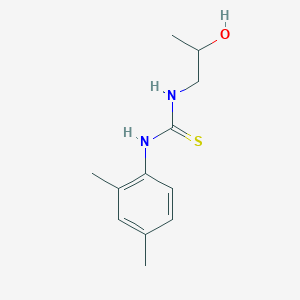

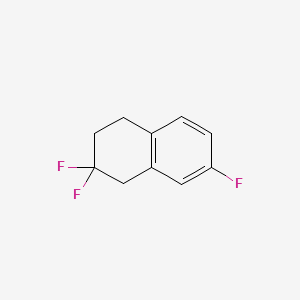
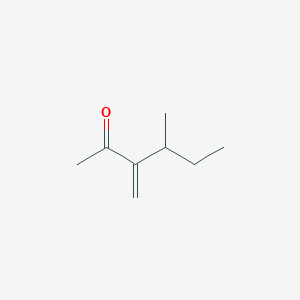
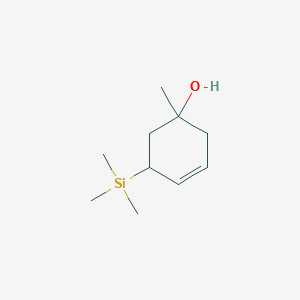
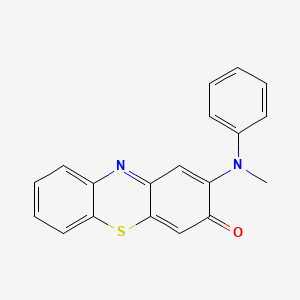
![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)
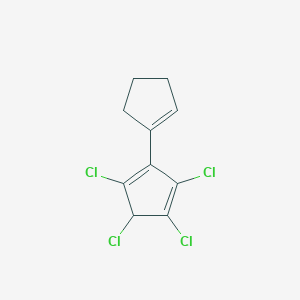
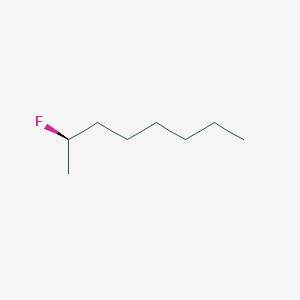
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
